2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide -

2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide

Catalog Number: EVT-4296766
CAS Number:
Molecular Formula: C26H21FN2O3
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612

Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a novel non-peptide antagonist of the bradykinin (BK) B1 receptor []. SSR240612 exhibits high selectivity for B1 over B2 receptors, inhibiting the binding of [3H]Lys0-des-Arg9-BK to human and recombinant B1 receptors with Ki values in the nanomolar range []. It has demonstrated antagonistic properties both in vitro and in vivo, inhibiting BK-induced responses in various tissues and models []. SSR240612 also shows efficacy in reducing inflammation and pain in animal models [].

Relevance: SSR240612 contains the 1,3-benzodioxol-5-yl moiety, a key structural feature shared with the target compound "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. This shared moiety suggests potential similarities in their chemical properties and possibly some shared biological activities.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with good in vitro profiles and a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo []. This compound exhibits favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models [].

Relevance: MPC-3100 incorporates the 1,3-benzodioxol moiety, albeit with a bromine substituent at the 6-position and a sulfur linker connecting it to the purine core []. Although structurally different from "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", this shared moiety suggests potential similarities in their interactions with biological targets.

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Compound Description: (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, also known as (+)-MBDB, is the α-ethyl homolog of 3,4-methylenedioxymethamphetamine (MDMA) []. This compound exhibits similar stimulus properties to MDMA and other MDMA-like compounds, with the (+)-isomer being more potent than the (-)-isomer []. (+)-MBDB does not substitute for hallucinogens or stimulants in discrimination studies, suggesting a novel class of drug activity termed "entactogens" [].

Relevance: (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine shares the 1,3-benzodioxol-5-yl structural motif with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. The presence of this shared motif could indicate potential similarities in their pharmacological profiles and interactions with certain biological targets.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These two compounds are potent aromatase inhibitors that combine structural features of second- and third-generation non-steroid anti-aromatase compounds []. They exhibit a propeller shape and strong inhibitor potency attributed to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].

Relevance: Both compounds share the 1,3-benzodioxol-5-yl moiety with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" and also incorporate a 4-substituted phenyl ring, although connected through an imidazole linker []. These structural similarities suggest potential overlaps in their binding affinities and pharmacological activities.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This compound is an analogue of capsaicin, the pungent component of chili peppers []. It differs from capsaicin by replacing the 2-methoxyphenol moiety with a 1,3-benzodioxole ring and substituting the aliphatic amide chain with a benzenesulfonamide group []. The molecule exhibits a specific conformation and participates in intermolecular interactions to form supramolecular layers in the crystal structure [].

Relevance: This capsaicin analogue shares the 1,3-benzodioxol-5-yl moiety with the target compound "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide" []. The presence of this common structural feature suggests potential similarities in their binding interactions with biological targets, particularly those related to pain and inflammation pathways.

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This pyrimidinone derivative exhibits antimicrobial activity, particularly against S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. Its structure features a 1,3-benzodioxol-5-ylmethyl group attached to the pyrimidinone ring and a morpholin-4-ylethylthio side chain []. The compound crystallizes in the triclinic system and its crystal structure is stabilized by weak intermolecular C–H···O and N–H···O hydrogen interactions [].

Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl structural motif with "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", suggesting potential similarities in their chemical properties and possibly some shared biological activities [].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) []. This compound potentiates mGluR5 responses by interacting with a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor [].

Relevance: While VU-29 lacks the 1,3-benzodioxol-5-yl moiety present in "2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide", its activity as a PAM of mGluR5 provides a potential pharmacological link []. If the target compound were to exhibit any activity at mGluR5, comparing its mode of action with that of VU-29 could be informative.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is another positive allosteric modulator of mGluR5, but its mechanism of action is distinct from that of VU-29 []. CPPHA acts at a novel allosteric site on both mGluR1 and mGluR5, and its potentiation is not affected by mutations that abolish the effect of VU-29 [].

Properties

Product Name

2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide

Molecular Formula

C26H21FN2O3

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H21FN2O3/c1-16-2-8-22-20(12-16)21(26(30)28-11-10-17-3-6-19(27)7-4-17)14-23(29-22)18-5-9-24-25(13-18)32-15-31-24/h2-9,12-14H,10-11,15H2,1H3,(H,28,30)

InChI Key

BLRKIPIYRCXILS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.